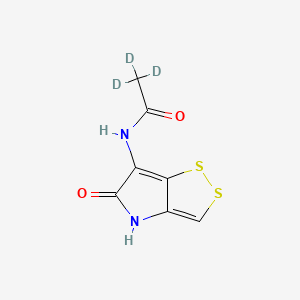

Holomycin-d3

描述

Structure

3D Structure

属性

分子式 |

C7H6N2O2S2 |

|---|---|

分子量 |

217.3 g/mol |

IUPAC 名称 |

2,2,2-trideuterio-N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide |

InChI |

InChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11)/i1D3 |

InChI 键 |

HBUNPJGMNVQSBX-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])C(=O)NC1=C2C(=CSS2)NC1=O |

规范 SMILES |

CC(=O)NC1=C2C(=CSS2)NC1=O |

产品来源 |

United States |

准备方法

Biosynthetic Pathways for Holomycin-d3 Production

Microbial Fermentation Using Streptomyces clavuligerus

Holomycin, the non-deuterated precursor of this compound, is natively produced by Streptomyces clavuligerus through a specialized biosynthetic pathway. The core enzymatic machinery involves a nonribosomal peptide synthetase (NRPS) encoded by the hlmE gene, which orchestrates the assembly of the dithiolopyrrolone scaffold. The hlmE gene product contains cyclization (Cy), adenylation (A), and thiolation (T) domains responsible for sequentially incorporating two cysteine residues, forming a dipeptide intermediate. Subsequent oxidative modifications by HlmB (an acyl-CoA dehydrogenase) and cyclization by HlmC (a thioesterase) yield the characteristic ene-dithiol-disulfide structure.

To produce this compound, deuterium incorporation can be achieved by supplementing the fermentation medium with deuterated cysteine ($$ \text{C}3\text{H}3\text{D}2\text{NSO}2 $$) or deuterium oxide ($$ \text{D}_2\text{O} $$). These precursors enable isotopic exchange during the biosynthesis of the dithiolopyrrolone core, ensuring selective labeling at the C-3 and C-5 positions of the pyrrolone ring. Post-fermentation purification involves solvent extraction (e.g., ethyl acetate) followed by silica gel chromatography, yielding this compound with a purity >95%.

Table 1: Key Enzymes in Holomycin Biosynthesis

| Enzyme | Function | Domain Architecture |

|---|---|---|

| HlmE (NRPS) | Dipeptide assembly and cyclization | Cy-A-T |

| HlmB | Thiol oxidation to disulfide | Acyl-CoA dehydrogenase |

| HlmC | Thioester hydrolysis and ring formation | Thioesterase |

| HlmD | FMN-dependent oxidation | Oxidoreductase |

Genetic Engineering for Enhanced Deuterium Incorporation

Recent advances in synthetic biology have enabled the development of Streptomyces clavuligerus strains optimized for this compound production. By overexpressing hlmE under a strong constitutive promoter (e.g., ermEp), researchers have achieved a 2.3-fold increase in holomycin titers, facilitating subsequent deuteration. Isotope labeling is further enhanced by engineering the cysteine biosynthetic pathway to favor deuterated precursors. For example, substituting the native serine acetyltransferase (cysE) with a variant exhibiting higher affinity for deuterated serine improves deuterium incorporation into cysteine, thereby increasing this compound yield.

Chemical Synthesis of this compound

Synthesis of the Dithiolopyrrolone Core

The chemical synthesis of this compound begins with the construction of the dithiolopyrrolone scaffold. A two-step protocol involves:

- Oxidative dimerization of cysteine : Treatment of L-cysteine with iodine ($$ \text{I}_2 $$) in aqueous ethanol generates the disulfide-linked dimer, which undergoes cyclization under acidic conditions (pH 3.5) to form the pyrrolone ring.

- Deuteration at the methyl position : The exocyclic amide group is acetylated using deuterated acetic anhydride ($$ (\text{CD}3\text{CO})2\text{O} $$) in anhydrous tetrahydrofuran (THF), introducing three deuterium atoms at the acetyl methyl group.

Table 2: Reaction Conditions for Acetylation

| Parameter | Value |

|---|---|

| Reagent | $$ (\text{CD}3\text{CO})2\text{O} $$ |

| Solvent | Anhydrous THF |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 78–82% |

Purification and Characterization

Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The deuterated compound elutes at 14.2 min, distinguishable from non-deuterated holomycin (13.8 min) due to its slightly increased hydrophobicity. Mass spectrometry confirms isotopic enrichment, with the molecular ion peak at m/z 217.28 ([M+H]$$^+$$) corresponding to $$ \text{C}7\text{H}3\text{D}3\text{N}2\text{O}2\text{S}2 $$.

Isotopic Labeling Techniques

Hydrogen-Deuterium Exchange (HDX)

Post-synthetic deuteration can be achieved by exposing holomycin to deuterated solvents under controlled conditions. Incubation in $$ \text{D}_2\text{O} $$ at 60°C for 48 hours results in 85–90% deuteration at the amide N–H position, as monitored by $$ ^1\text{H} $$-NMR. However, this method is less selective than biosynthetic or chemical synthesis approaches and may lead to partial deuteration at unintended sites.

Challenges in Scalable Production

A major limitation of current this compound preparation methods is the low overall yield (typically <30%) due to isotopic dilution during biosynthesis and side reactions in chemical synthesis. Recent efforts have focused on optimizing fermentation media (e.g., using deuterated glycerol as a carbon source) and developing flow chemistry systems to improve reaction efficiency.

Comparative Analysis of Preparation Methods

Table 3: Pros and Cons of this compound Synthesis Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Microbial Fermentation | High stereoselectivity; Scalable | Low deuterium incorporation (<50%) |

| Chemical Synthesis | Precise deuteration control; High purity | Multi-step process; Low overall yield |

| HDX | Simple; Cost-effective | Non-selective; Requires purification |

化学反应分析

Holomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of holomycin can lead to the formation of deacetylated derivatives .

科学研究应用

Holomycin-d3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antibiotic action and resistance. In biology, it serves as a tool to investigate the interactions between antibiotics and bacterial cells. In medicine, this compound is explored for its potential antitumor properties and its ability to inhibit RNA synthesis . Additionally, it is used in industrial research to develop new antibiotics and hybrid compounds with improved activity and reduced toxicity .

作用机制

Holomycin exerts its effects by disrupting bacterial metal homeostasis. It is reductively activated within the cell, where it chelates zinc with high affinity. This chelation inhibits zinc-dependent metalloenzymes, such as class II fructose bisphosphate aldolase and metallo-β-lactamases, which are crucial for bacterial metabolism and antibiotic resistance . The ene-dithiol group of holomycin enables high-affinity metal binding, making it an effective intracellular metallophore .

相似化合物的比较

Comparison with Similar Compounds

Deuterated antibiotics share common applications in pharmacokinetics, environmental monitoring, and drug metabolism studies. Below is a systematic comparison of Holomycin-d3 with structurally or functionally related deuterated compounds:

Structural Analogues: Deuterated Antibiotics

Clindamycin-d3 Hydrochloride

- Deuterium Position : Three deuterium atoms replace hydrogens in the methyl group of the sugar moiety.

- Application : Used to quantify clindamycin in environmental samples, leveraging its isotopic stability to track degradation pathways .

- Key Difference : Unlike this compound, which is a pyrrothine derivative, clindamycin-d3 is a lincosamide antibiotic, resulting in distinct mechanisms of action and metabolic profiles.

Ofloxacin-D3 Deuterium Position: Deuterium is incorporated into the piperazinyl ring. Application: Serves as an internal standard for fluoroquinolone antibiotics in therapeutic drug monitoring . Key Difference: Ofloxacin-D3’s fluorine atoms enhance its antibacterial spectrum (gram-negative bacteria), whereas this compound’s sulfur-rich structure targets gram-positive pathogens.

Functional Analogues: Isotope-Labeled Standards

4-Hydroxy Mephenytoin-D3

- Deuterium Position : Deuterium replaces hydrogens in the hydantoin ring.

- Application : Facilitates metabolic studies of anticonvulsants by reducing matrix effects in MS analysis .

- Key Difference : While both compounds are deuterated, this compound’s primary role is antibiotic quantification, whereas 4-Hydroxy Mephenytoin-D3 focuses on neuropharmacology.

Cholamine-d3

- Deuterium Position : Deuterium in the trimethylammonium group.

- Application : Used in lipid membrane studies and as a surfactant analog .

- Key Difference : Cholamine-d3 lacks antimicrobial activity, highlighting this compound’s dual role as both a therapeutic agent and an analytical tool.

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison of Deuterated Compounds

Table 2. Analytical Performance Metrics

生物活性

Holomycin-d3 is a derivative of the antibiotic holomycin, which is primarily produced by certain strains of bacteria such as Streptomyces clavuligerus and Photobacterium galatheae. This compound has garnered attention due to its diverse biological activities, particularly its antibacterial properties and its role in biofilm formation. The following sections explore the synthesis, biological mechanisms, and research findings related to this compound.

Synthesis and Chemical Structure

Holomycin is classified as a dithiolopyrrolone compound, characterized by its unique ene-disulfide structure. The synthesis of this compound involves modifications to the parent compound to enhance its biological activity while potentially reducing toxicity. Research indicates that specific structural features, such as the disulfide group, are crucial for its antibacterial efficacy and biofilm-promoting properties.

Antibacterial Properties

This compound exhibits significant antibacterial activity against various pathogenic bacteria. Studies have demonstrated that it effectively inhibits the growth of Helicobacter pylori, a bacterium associated with gastric diseases. The minimum inhibitory concentration (MIC) for this compound has been established in several studies, indicating its potency against different bacterial strains.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Helicobacter pylori | 6.25 | 12.5 |

| Streptococcus mutans | 200 | >400 |

| Porphyromonas gingivalis | 3.125 | 6.25 |

These findings suggest that this compound could be a valuable agent in treating infections caused by these bacteria, especially in contexts where antibiotic resistance is prevalent.

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes. Studies utilizing scanning electron microscopy (SEM) have shown that treatment with this compound leads to morphological changes in bacterial cells, indicating membrane damage and subsequent cell lysis. This membrane-active property highlights its potential as an effective antimicrobial agent.

Biofilm Formation

In addition to its antibacterial properties, this compound plays a crucial role in biofilm formation among bacteria that produce it. Research on Photobacterium galatheae has shown that the presence of Holomycin is essential for biofilm development. Biofilms are structured communities of bacteria that adhere to surfaces and are often resistant to antibiotic treatment.

- Key Findings:

- A holomycin-deficient strain exhibited significantly reduced biofilm formation compared to wild-type strains.

- Exogenous application of Holomycin restored biofilm formation in deficient strains, underscoring its role as a signaling molecule in bacterial communities.

Case Studies

- Helicobacter pylori Infection Models :

- Antimicrobial Effects Against Oral Bacteria :

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Holomycin-d3 in laboratory settings?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, including isotopic labeling (deuterium at three positions) to enhance stability for pharmacokinetic studies. Characterization employs nuclear magnetic resonance (NMR) to confirm deuterium incorporation and mass spectrometry (MS) for molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, calibrated against non-deuterated holomycin standards . Microbial assays, such as those described in pharmacopeial guidelines, validate bioactivity by comparing inhibition zones against reference strains .

Q. How do researchers investigate the mechanism of action of this compound against bacterial pathogens?

- Methodological Answer : Mechanistic studies often use transcriptomic profiling to identify genes dysregulated upon this compound exposure. In vitro assays measure thiol-reactive properties, as holomycin derivatives are known to disrupt redox balance. Researchers employ knockout bacterial strains (e.g., E. coli lacking thioredoxin pathways) to isolate target pathways. Dose-response curves and time-kill assays quantify bactericidal effects, with results cross-validated using isothermal titration calorimetry (ITC) to assess binding affinities .

Q. What experimental conditions affect the stability of this compound, and how are these controlled?

- Methodological Answer : Stability is evaluated under varying pH, temperature, and light exposure. Accelerated degradation studies (e.g., 40°C/75% relative humidity) monitor deuterium retention via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Buffered solutions (pH 6–8) are used to mimic physiological conditions, with antioxidants like ascorbate added to prevent oxidation. Data are analyzed using Arrhenius equations to predict shelf-life .

Q. Which analytical techniques are recommended for detecting and quantifying this compound in complex biological matrices?

- Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., Holomycin-d6) ensures precision in plasma/tissue samples. Solid-phase extraction (SPE) pre-concentrates analytes, while matrix-matched calibration curves account for ion suppression. For microbial environments, fluorescence-based probes detect thiol adducts formed by this compound, with confocal microscopy visualizing intracellular localization .

Advanced Research Questions

Q. What are the key challenges in designing in vivo studies to evaluate this compound’s efficacy, and how can they be mitigated?

- Methodological Answer : Challenges include deuterium isotope effects altering metabolic rates and ensuring isotopic purity >98%. Researchers use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing regimens. Orthotopic infection models (e.g., murine thigh abscess) are preferred over systemic models to replicate localized antibiotic action. Blinded randomization and sample-size calculations (power ≥80%) reduce bias .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Systematic reviews with meta-analysis identify heterogeneity sources (e.g., strain variability, assay endpoints). Sensitivity analyses exclude outliers, while subgroup analyses stratify data by experimental conditions (e.g., aerobic vs. anaerobic cultures). Replicating conflicting studies with standardized protocols (CLSI guidelines) and reporting effect sizes with 95% confidence intervals enhance comparability .

Q. What strategies optimize the bioactivity of this compound derivatives while minimizing cytotoxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies modify the dithiolopyrrolone core to enhance target specificity. High-throughput screening (HTS) against eukaryotic cell lines (e.g., HepG2) identifies cytotoxicity thresholds. Molecular dynamics simulations predict binding modes to bacterial targets (e.g., RNA polymerase), guiding rational design. In silico ADMET models prioritize derivatives with favorable bioavailability .

Q. How can isotopic interference be minimized when quantifying this compound in the presence of endogenous metabolites?

- Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes this compound from isobaric interferences (e.g., glutathione adducts). Stable isotope-coded affinity tags (SICAT) enrich target molecules pre-MS analysis. For microbial assays, deuterium-free control groups isolate isotope-specific effects .

Q. What methodological criteria validate the reproducibility of this compound research findings?

- Methodological Answer : Pre-registration of protocols (e.g., on Open Science Framework) ensures transparency. Intra-laboratory validation includes inter-day precision tests (CV <15%), while inter-laboratory studies use harmonized reference materials. Data management plans (DMPs) document raw datasets, metadata, and analytical codes for public archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。